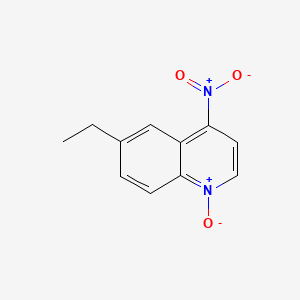
Lanthanum Phosphide Sputtering Target
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum Phosphide Sputtering Target is a high-purity material used primarily in the semiconductor industry for thin film deposition. The compound, with the chemical formula LaP, is known for its high density and small average grain sizes, making it ideal for applications in chemical vapor deposition (CVD) and physical vapor deposition (PVD) processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lanthanum Phosphide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lanthanum and phosphorus at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, Lanthanum Phosphide Sputtering Targets are produced by melting and casting lanthanum to form an ingot, which is then forged and machined into the desired shape. The targets are often analyzed using techniques such as X-Ray Fluorescence (XRF) and Inductively Coupled Plasma (ICP) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum Phosphide undergoes various chemical reactions, including oxidation and reduction. It can react with oxygen to form lanthanum oxide and phosphorus pentoxide. In reduction reactions, it can be reduced to elemental lanthanum and phosphorus .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation and hydrogen or other reducing agents for reduction. The reactions are typically carried out at high temperatures to facilitate the breaking and forming of bonds .
Major Products: The major products formed from these reactions include lanthanum oxide (La2O3) and phosphorus pentoxide (P2O5) in oxidation reactions, and elemental lanthanum and phosphorus in reduction reactions .
Wissenschaftliche Forschungsanwendungen
Lanthanum Phosphide Sputtering Targets have a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which Lanthanum Phosphide Sputtering Targets exert their effects is through the sputtering process. In this process, ions from a plasma are accelerated towards the target, causing atoms from the target material to be ejected and deposited onto a substrate. This allows for the formation of thin films with precise control over thickness and composition .
Vergleich Mit ähnlichen Verbindungen
Lanthanum Oxide (La2O3): Used in similar applications but has different chemical properties and reactivity.
Lanthanum Nitride (LaN): Another lanthanum-based compound used in thin film deposition.
Lanthanum Sulfide (La2S3): Used in various industrial applications but has different physical and chemical properties compared to Lanthanum Phosphide.
Uniqueness: Lanthanum Phosphide is unique due to its specific chemical composition and properties, which make it particularly suitable for high-purity thin film deposition in semiconductor applications. Its ability to form stable, high-density films with small grain sizes sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
LaP |
|---|---|
Molekulargewicht |
169.8792 g/mol |
IUPAC-Name |
lanthanum(3+);phosphorus(3-) |
InChI |
InChI=1S/La.P/q+3;-3 |
InChI-Schlüssel |
AQUUSAXWIKFCTA-UHFFFAOYSA-N |
Kanonische SMILES |
[P-3].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


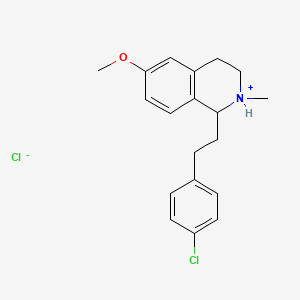

![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
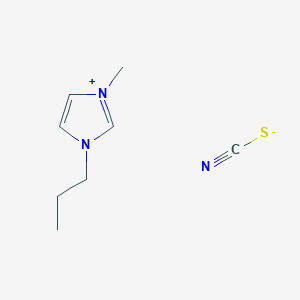

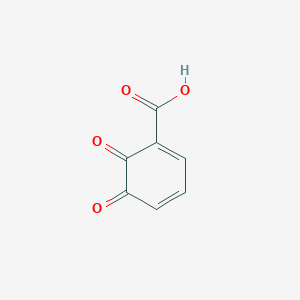
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
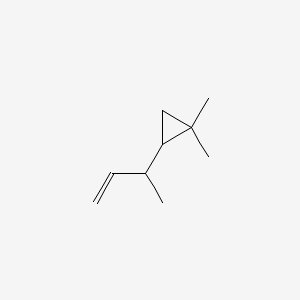
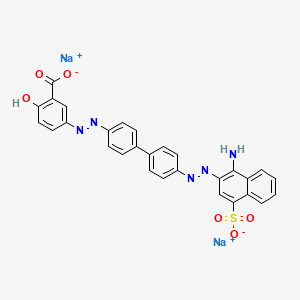
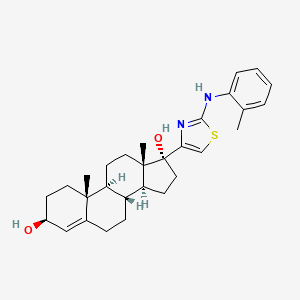
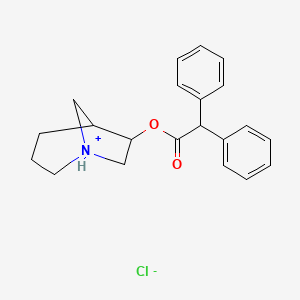
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)

